molecular formula C6H8ClN3O2 B596942 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride CAS No. 13931-24-3

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride

Cat. No.: B596942
CAS No.: 13931-24-3
M. Wt: 189.599
InChI Key: UNBWJSIPXMRYCE-UHFFFAOYSA-N
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Description

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both pyrrolo and pyrimidine moieties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with dihydropyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride is unique due to its specific structural features that confer high potency and selectivity as a CDK inhibitor. Its ability to form stable hydrochloride salts also enhances its pharmacokinetic properties .

Properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c10-5-3-1-7-2-4(3)8-6(11)9-5;/h7H,1-2H2,(H2,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBWJSIPXMRYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672041
Record name 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13931-24-3
Record name 13931-24-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride
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